1-(Prop-2-yn-1-yl)-4-[6-(pyrrolidin-1-yl)pyridazine-3-carbonyl]-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the prop-2-yn-1-yl group could potentially be introduced via a Sonogashira coupling reaction . The pyrrolidin-1-yl group could be introduced via a nucleophilic substitution reaction . The pyridazine-3-carbonyl group could potentially be synthesized via a cyclization reaction . The 1,4-diazepane ring could be formed via a ring-closing reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The prop-2-yn-1-yl group would introduce a triple bond into the structure, the pyrrolidin-1-yl group would introduce a five-membered nitrogen-containing ring, the pyridazine-3-carbonyl group would introduce a six-membered nitrogen-containing ring with a carbonyl group, and the 1,4-diazepane ring would introduce a seven-membered nitrogen-containing ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several different functional groups. For example, the prop-2-yn-1-yl group could potentially undergo addition reactions, the pyrrolidin-1-yl group could potentially undergo substitution reactions, the pyridazine-3-carbonyl group could potentially undergo nucleophilic addition reactions at the carbonyl group, and the 1,4-diazepane ring could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. For example, the presence of the prop-2-yn-1-yl group could potentially make the compound more hydrophobic, while the presence of the pyrrolidin-1-yl, pyridazine-3-carbonyl, and 1,4-diazepane groups could potentially make the compound more polar .Properties
IUPAC Name |
(4-prop-2-ynyl-1,4-diazepan-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-2-8-20-9-5-12-22(14-13-20)17(23)15-6-7-16(19-18-15)21-10-3-4-11-21/h1,6-7H,3-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTZVPVVHRBCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)C(=O)C2=NN=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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